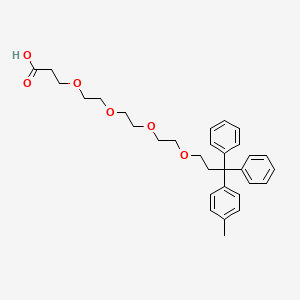

15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid is a compound that features a 4-methyltrityl group, which is a structural modification of the trityl group. The trityl group is commonly used as a protecting group in organic synthesis, particularly in peptide synthesis . The 4-methyltrityl group allows for more rapid cleavage from protected peptides, making it a valuable tool in synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This can be achieved through various synthetic routes, including the use of mixed anhydrides and activated esters . The reaction conditions often involve the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of peptides with the 4-methyltrityl group as a protecting group .

Análisis De Reacciones Químicas

Types of Reactions

15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the 4-methyltrityl group, yielding the deprotected peptide.

Substitution: The compound can undergo substitution reactions where the 4-methyltrityl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted compounds with different functional groups .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

This compound significantly enhances the solubility and stability of pharmaceutical formulations. Its amphiphilic nature allows it to form micelles that encapsulate hydrophobic drugs, improving their bioavailability. Research indicates that formulations incorporating this compound can lead to better therapeutic outcomes by facilitating controlled release and targeted delivery of drugs.

Key Findings:

- Enhanced Bioavailability: Studies have shown that drug formulations using this compound exhibit improved absorption rates compared to conventional formulations.

- Controlled Release Mechanisms: The compound's structure allows for the development of systems that can release drugs in a controlled manner over time.

Biocompatible Materials

15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid is suitable for developing biocompatible materials used in medical devices. Its non-toxic and stable nature makes it ideal for applications in implants and prosthetics.

Applications:

- Implants: The compound can be used to create coatings that enhance the integration of implants with biological tissues.

- Prosthetics: Its properties allow for the development of prosthetic materials that are both durable and compatible with human physiology.

Polymer Chemistry

In polymer synthesis, this compound serves as a building block for creating advanced materials with tailored properties. Its unique chemical structure enables the design of polymers with specific functionalities.

Applications:

- Smart Polymers: Incorporating this compound into polymer matrices can lead to materials that respond to environmental stimuli (e.g., temperature or pH).

- Coatings and Adhesives: The compound's properties can enhance the performance of coatings and adhesives used in various industrial applications.

Cosmetic Formulations

The incorporation of this compound into cosmetic products can enhance skin hydration and stability. Its ability to form emulsions makes it valuable in formulating creams and lotions.

Benefits:

- Moisturizing Effects: Products containing this compound have been shown to improve skin hydration levels significantly.

- Stability Enhancer: It helps stabilize formulations against separation and degradation over time.

Research in Nanotechnology

The unique structure of this compound allows for its use in developing nanocarriers for targeted drug delivery systems. This application is particularly relevant in cancer research where precision medicine is crucial.

Research Insights:

- Nanocarrier Development: Studies have demonstrated the effectiveness of using this compound in creating nanoparticles that can deliver therapeutic agents directly to cancer cells.

- Targeted Delivery Systems: The ability to modify the surface properties of nanocarriers using this compound enhances their targeting capabilities.

Data Summary Table

| Application Area | Key Benefits | Example Uses |

|---|---|---|

| Drug Delivery Systems | Enhanced solubility and controlled release | Cancer therapies |

| Biocompatible Materials | Non-toxic and stable for medical devices | Implants and prosthetics |

| Polymer Chemistry | Tailored properties for advanced materials | Smart polymers |

| Cosmetic Formulations | Improved hydration and formulation stability | Skin creams |

| Research in Nanotechnology | Targeted delivery systems | Cancer nanocarriers |

Mecanismo De Acción

The mechanism by which 15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid exerts its effects involves the protection of functional groups during peptide synthesis. The 4-methyltrityl group acts as a temporary protecting group that can be selectively removed under mild acidic conditions, allowing for the synthesis of complex peptides without unwanted side reactions . The molecular targets and pathways involved include the stabilization of peptide intermediates and the prevention of side-chain reactions .

Comparación Con Compuestos Similares

Similar Compounds

Trityl (Triphenylmethyl) Group: The trityl group is similar to the 4-methyltrityl group but lacks the methyl substitution.

Diphenylmethyl (Dpm) Group: Another protecting group used in peptide synthesis, known for its intermediate relative carbocation stability.

Uniqueness

The 4-methyltrityl group is unique due to its enhanced acid lability compared to the trityl group, allowing for more rapid and selective deprotection of peptides . This makes it particularly useful in solid-phase peptide synthesis where rapid and efficient deprotection is crucial .

Actividad Biológica

15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid is a synthetic compound noted for its potential applications in drug delivery systems, surfactants, and biodegradable materials. Its unique structure, characterized by multiple ether linkages and a hydrophobic trityl group, contributes to its biological activity and versatility in various biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is C31H39NO6 with a molecular weight of approximately 521.65 g/mol. The compound features a long hydrophilic chain due to the tetraoxapentadecanoic acid backbone, which enhances its solubility in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with biological membranes and proteins. The presence of the hydrophilic tetraoxapentadecanoic acid component allows for effective incorporation into lipid bilayers, which can facilitate drug delivery mechanisms by enhancing membrane permeability.

Applications in Drug Delivery

Research indicates that this compound can serve as a linker in targeted drug delivery systems. A study evaluated the conjugation of this compound with various therapeutic agents to enhance their bioavailability and efficacy. The results demonstrated improved cellular uptake and targeted delivery to specific tissues due to the compound's amphiphilic nature .

Case Studies

-

Targeted Cancer Therapy :

In a study published in ACS Omega, researchers utilized this compound as a spacer in GRPR-targeted conjugates. The findings revealed that the incorporation of this linker significantly improved the specificity and efficacy of the conjugated therapeutic agents against cancer cells . -

Biodegradable Surfactants :

Another investigation focused on the use of this compound in formulating biodegradable surfactants. The study highlighted its effectiveness in reducing surface tension while maintaining environmental sustainability. The results suggest that formulations incorporating this compound could serve as eco-friendly alternatives in various industrial applications .

Comparative Analysis of Biological Activity

| Compound | Application Area | Efficacy/Outcome |

|---|---|---|

| This compound | Drug Delivery | Enhanced bioavailability and targeted delivery |

| Other PEGylated compounds | Drug Delivery | Variable efficacy depending on molecular weight |

| Traditional surfactants | Industrial Applications | Higher toxicity and environmental impact |

Propiedades

IUPAC Name |

3-[2-[2-[2-[3-(4-methylphenyl)-3,3-diphenylpropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O6/c1-26-12-14-29(15-13-26)31(27-8-4-2-5-9-27,28-10-6-3-7-11-28)17-19-35-21-23-37-25-24-36-22-20-34-18-16-30(32)33/h2-15H,16-25H2,1H3,(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRRLCQNDMIPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCOCCOCCOCCOCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.